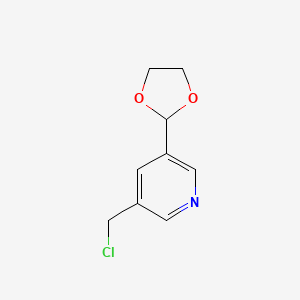
3-(Chloromethyl)-5-(1,3-dioxolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(1,3-dioxolan-2-YL)pyridine is an organic compound with the molecular formula C9H10ClNO2 It features a pyridine ring substituted with a chloromethyl group and a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(1,3-dioxolan-2-YL)pyridine typically involves the chloromethylation of 5-(1,3-dioxolan-2-YL)pyridine. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
化学反应分析
Types of Reactions
3-(Chloromethyl)-5-(1,3-dioxolan-2-YL)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学研究应用
3-(Chloromethyl)-5-(1,3-dioxolan-2-YL)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-(1,3-dioxolan-2-YL)pyridine involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with various molecular targets, thereby modifying their structure and function. The 1,3-dioxolane ring can also participate in ring-opening reactions, further contributing to the compound’s reactivity.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-6-(1,3-dioxolan-2-YL)pyridine
- 2-(Chloromethyl)-4-(1,3-dioxolan-2-YL)pyridine
Uniqueness
3-(Chloromethyl)-5-(1,3-dioxolan-2-YL)pyridine is unique due to the position of the chloromethyl and 1,3-dioxolane substituents on the pyridine ring. This specific arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-(1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C9H10ClNO2/c10-4-7-3-8(6-11-5-7)9-12-1-2-13-9/h3,5-6,9H,1-2,4H2 |
InChI 键 |
IWELQJHZIVZYHS-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CN=CC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)

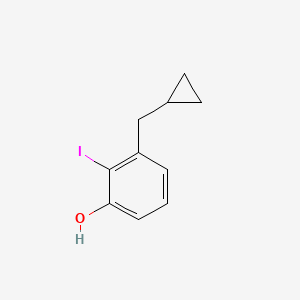

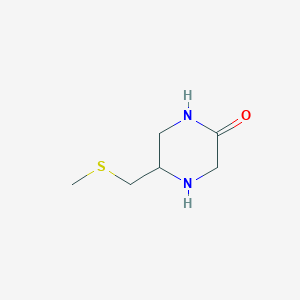
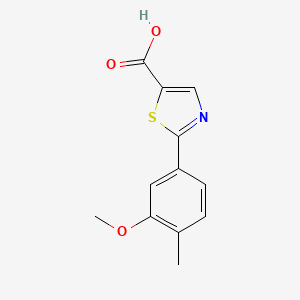
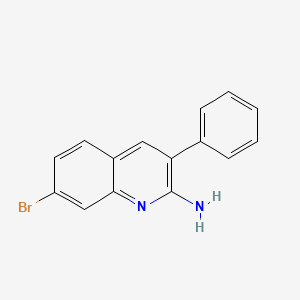
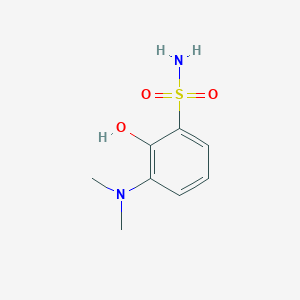
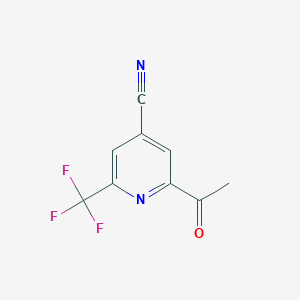
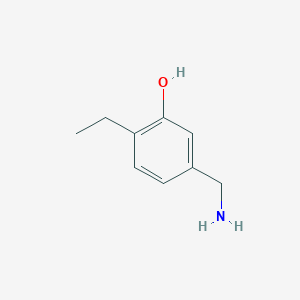

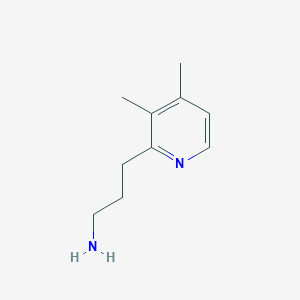
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
